molecular formula C7H5BrFNO2 B595246 Methyl 2-bromo-5-fluoropyridine-3-carboxylate CAS No. 1214336-94-3

Methyl 2-bromo-5-fluoropyridine-3-carboxylate

Cat. No. B595246
M. Wt: 234.024
InChI Key: LXQMFNSAPLCUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-bromo-5-fluoropyridine-3-carboxylate” is a chemical compound with the molecular formula C7H5BrFNO2 . It is also known by other names such as “methyl 6-bromo-5-fluoronicotinate”, “6-bromo-5-fluoro-nicotinic acid methyl ester”, and "2-bromo-3-fluoro-5-methoxycarbonyl pyridine" .


Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-5-fluoropyridine-3-carboxylate” consists of a pyridine ring substituted with a bromine atom, a fluorine atom, and a carboxylate group . The InChI Key for this compound is PXHKAVXJQLVUBI-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-bromo-5-fluoropyridine-3-carboxylate” are not well documented, similar compounds have been used in various chemical reactions. For instance, pinacol boronic esters, which are similar to this compound, have been used in catalytic protodeboronation reactions .


Physical And Chemical Properties Analysis

“Methyl 2-bromo-5-fluoropyridine-3-carboxylate” is a solid compound with a molecular weight of 234.02 g/mol . It has a melting point of 61 - 62 degrees Celsius .

Scientific Research Applications

Synthesis of Complex Molecules

Methyl 2-bromo-5-fluoropyridine-3-carboxylate serves as a pivotal intermediate in the synthesis of complex molecules due to its reactive sites, which allow for various functionalization reactions. For example, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a component of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, was reported. This synthesis highlights the compound's utility in creating molecules with significant pharmacological activity (Hirokawa, Horikawa, & Kato, 2000).

Radiofluorination and Amination Reactions

The compound also plays a crucial role in radiofluorination and subsequent palladium-catalyzed amination reactions, illustrating its importance in the synthesis of radiolabeled compounds for imaging and diagnostic purposes. A study demonstrated the synthesis of 2-amino-5-[18F]fluoropyridines via a "minimalist" radiofluorination/palladium-catalyzed amination sequence, showcasing its potential in developing radiopharmaceuticals (Pauton et al., 2019).

Ligand Synthesis for Complexation of Lanthanide(III) Cations

The compound's versatility extends to the synthesis of ligands for metal complexation. It has been utilized in the synthesis of mono-, bis-, and tris-tridentate ligands based on substituted pyridine derivatives, which are well-suited for the complexation of lanthanide(III) cations. Such ligands are important for creating materials with unique magnetic, optical, and catalytic properties (Charbonnière, Weibel, & Ziessel, 2001).

Development of Novel Antibacterial Agents

Additionally, methyl 2-bromo-5-fluoropyridine-3-carboxylate has contributed to the development of novel antibacterial agents. A study on fluoronaphthyridines as antibacterial agents synthesized 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, demonstrating the potential of derivatives of methyl 2-bromo-5-fluoropyridine-3-carboxylate in creating effective antibiotics (Bouzard et al., 1992).

Safety And Hazards

“Methyl 2-bromo-5-fluoropyridine-3-carboxylate” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-bromo-5-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQMFNSAPLCUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-5-fluoropyridine-3-carboxylate

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